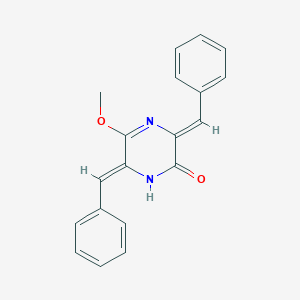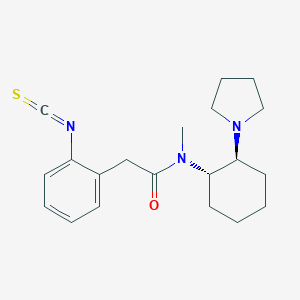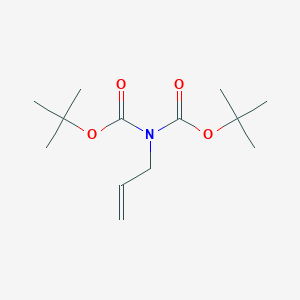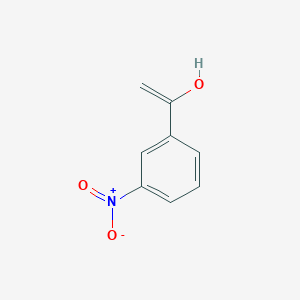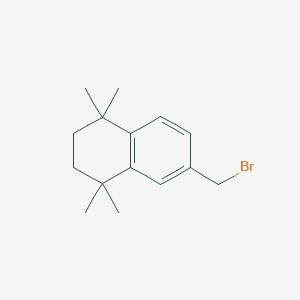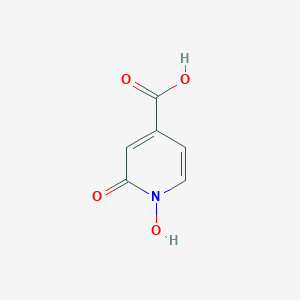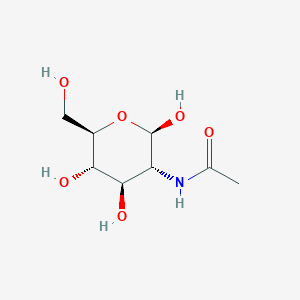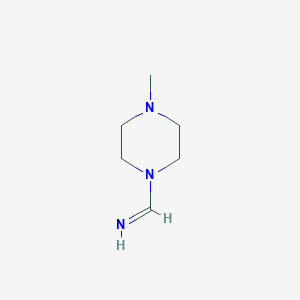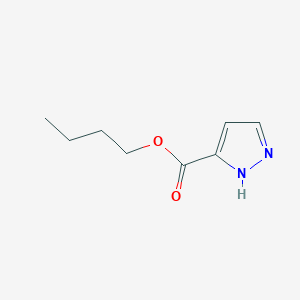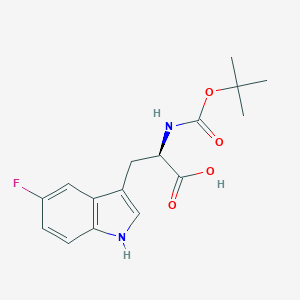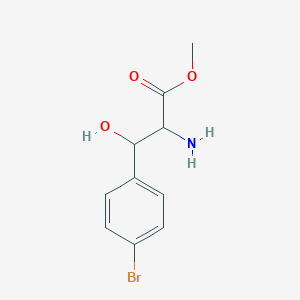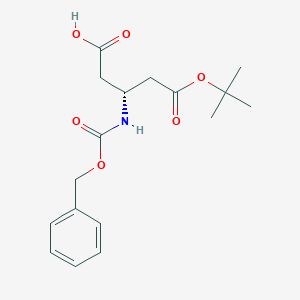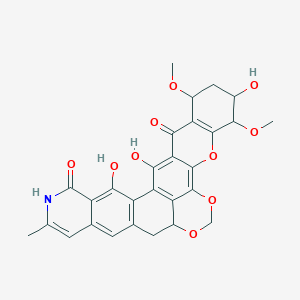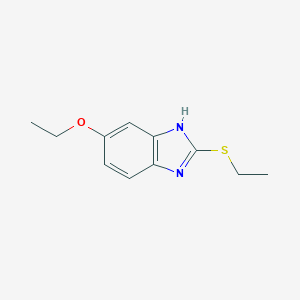
Flupropacil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flupropacil is a chemical compound that has been widely used in scientific research applications due to its unique properties and effects on various biological processes. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. In
Mecanismo De Acción
Flupropacil acts by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, Flupropacil reduces the production of prostaglandins and thus exhibits anti-inflammatory, analgesic, and antipyretic effects.
Efectos Bioquímicos Y Fisiológicos
Flupropacil has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of ROS and to have antioxidant properties. Flupropacil has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. In addition, Flupropacil has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flupropacil has several advantages for lab experiments. It is a potent inhibitor of COX enzymes and has been extensively used as a tool to investigate inflammation and related diseases. Flupropacil has also been found to exhibit antioxidant properties and to inhibit the activity of MMPs. However, Flupropacil has some limitations for lab experiments. It has been shown to have low solubility in water, which can limit its use in certain experiments. In addition, Flupropacil has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture studies.
Direcciones Futuras
There are several future directions for research on Flupropacil. One area of research is to investigate its potential use as a therapeutic agent for inflammatory and related diseases. Flupropacil has been shown to exhibit potent anti-inflammatory effects and to have antioxidant properties, which make it a promising candidate for drug development. Another area of research is to investigate the molecular mechanisms underlying the effects of Flupropacil. Despite its extensive use in scientific research, the precise molecular targets of Flupropacil are still not fully understood. Further research in this area could lead to the development of more effective drugs targeting inflammation and related diseases.
Métodos De Síntesis
Flupropacil can be synthesized through a multi-step process starting with the reaction of 2,4-dichlorobenzoyl chloride with 4-aminophenol to form the intermediate 2-(4-aminophenyl)benzoxazole. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the final product, Flupropacil.
Aplicaciones Científicas De Investigación
Flupropacil has been extensively used in scientific research as a tool to investigate various biological processes and pathways. It has been found to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Flupropacil has also been shown to inhibit the production of reactive oxygen species (ROS) and to have antioxidant properties. These effects make Flupropacil a valuable tool for studying inflammation, oxidative stress, and related diseases.
Propiedades
Número CAS |
120890-70-2 |
|---|---|
Nombre del producto |
Flupropacil |
Fórmula molecular |
C16H14ClF3N2O4 |
Peso molecular |
390.74 g/mol |
Nombre IUPAC |
propan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate |
InChI |
InChI=1S/C16H14ClF3N2O4/c1-8(2)26-14(24)10-6-9(4-5-11(10)17)22-13(23)7-12(16(18,19)20)21(3)15(22)25/h4-8H,1-3H3 |
Clave InChI |
OYJMHAFVOZPIOY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl |
SMILES canónico |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl |
Otros números CAS |
120890-70-2 |
Sinónimos |
propan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidi n-1-yl]benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



